9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one
Overview
Description
9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one is a complex organic compound with the molecular formula C11H10BrFN2O2 It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of bromine and fluorine atoms through halogenation reactions. The morpholino group is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one include other quinoxaline derivatives with different substituents. For example:
8-bromo-9-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxaline: Similar structure but different positioning of bromine and fluorine atoms.
9-chloro-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one: Chlorine instead of bromine. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.
Properties
IUPAC Name |
9-bromo-8-fluoro-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoxalin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O2/c12-6-3-9-8(4-7(6)13)14-11(16)10-5-17-2-1-15(9)10/h3-4,10H,1-2,5H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOXMIQDXUONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C3=CC(=C(C=C3NC2=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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